molecular formula C12H18N4O7 B605831 Azido-PEG3-CH2CO2-NHS CAS No. 1092654-47-1

Azido-PEG3-CH2CO2-NHS

Cat. No. B605831
M. Wt: 330.3
InChI Key: XNHIEMNCUYXCFI-UHFFFAOYSA-N
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Description

Azido-PEG3-CH2CO2-NHS is a compound that consists of azide and NHS ester moieties . The azide group is reactive with alkynes, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-CH2CO2-NHS is C12H18N4O7 . It has a molecular weight of 330.3 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG3-CH2CO2-NHS can react with alkynes, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Azido-PEG3-CH2CO2-NHS has a molecular weight of 330.3 g/mol . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Cell Adhesion, Migration, and Shape Change

Azido-[polylysine-g-PEG] (APP) has been utilized to create substrates for dynamically controlling cell adhesion. This technique enables various applications like tissue motility assays and patterned coculturing, by triggering cell adhesion through the addition of a functional peptide to the culture medium, allowing for controlled cell shape changes (van Dongen et al., 2013).

Synthesis of Heterobifunctional Poly(ethylene glycol)s

Azido-terminated heterobifunctional PEG derivatives have been synthesized with high efficiency. These derivatives, possessing primary amine and carboxyl end groups, were developed for "click" conjugation, playing a crucial role in advancing conjugation chemistry and targeted drug delivery (Hiki & Kataoka, 2007).

Site-Specific PEGylation of Proteins

Para-azidophenylalanine has been incorporated into proteins in yeast for site-specific PEGylation. This method is significant for generating selectively PEGylated proteins, especially in therapeutic applications, as the azido group allows for a mild [3+2] cycloaddition reaction with alkyne-derivatized PEG reagents (Deiters et al., 2004).

Facile End-Group Quantification in PEG Azides

A method for the straightforward NMR-based quantitative end-group analysis of azido-functionalized PEG derivatives has been established. This approach is important for quantifying azide incorporation in PEG polymers, which find applications in conjugation chemistry and nanoparticle-based drug delivery systems (Semple et al., 2016).

Immunoglobulin-Based Therapeutics Using Erythrocytes

Research has explored the chemical engineering of erythrocyte membranes for displaying antibodies, such as anti-Tumor Necrosis Factor, on the surface of red blood cells. This is achieved using synthetic approaches including a heterobifunctional NHS-PEG-azido, demonstrating potential in therapeutic applications for antigen removal from serum (Ji et al., 2019).

Preparation of Functionalized Copolymers for Drug Conjugation

Azido-carrying biodegradable polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry. This study is pivotal in the field of drug delivery, especially for the conjugation of anticancer drugs and fluorescent dyes to polymers, demonstrating the versatility of azido-functionalized compounds (Hu et al., 2013).

Future Directions

Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that Azido-PEG3-CH2CO2-NHS could potentially be used in the development of targeted therapy drugs.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7/c13-15-14-3-4-20-5-6-21-7-8-22-9-12(19)23-16-10(17)1-2-11(16)18/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHIEMNCUYXCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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